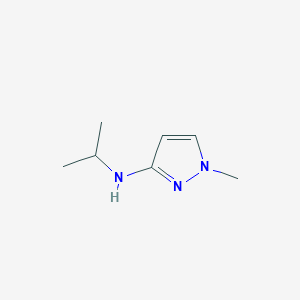
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Pyrazoles, including derivatives like "1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine," are crucial in medicinal chemistry due to their wide spectrum of biological activities. Methyl-substituted pyrazoles, in particular, have shown potent medicinal properties, acting as scaffolds for developing new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021). The synthesis of pyrazole derivatives is a significant area of research, with recent updates highlighting new anticancer agents indicating the versatility and potential of pyrazole compounds in drug development (Ray et al., 2022).
Advanced Material Applications
Amine-functionalized materials, including those derived from or related to pyrazole compounds, have been extensively studied for their unique properties and applications. For example, amine-functionalized metal–organic frameworks (MOFs) exhibit excellent CO2 sorption capacity, showcasing the importance of nitrogen-containing functionalities in environmental applications (Lin et al., 2016). Such functionalities are critical in designing materials for gas storage, separation, and catalysis, indicating the broader applicability of compounds like "1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine" in material science.
Catalysis and Organic Reactions
Pyrazoline derivatives have been identified as key intermediates in various catalytic and organic reactions, contributing to the synthesis of heterocyclic compounds and dyes. The unique reactivity of these compounds allows for mild reaction conditions, enabling the generation of versatile products from a wide range of precursors. This underscores the significance of pyrazole derivatives in synthetic chemistry and their potential in facilitating novel transformations (Gomaa & Ali, 2020).
Mecanismo De Acción
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine is the Glycine Transporter 1 (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for the proper functioning of the NMDA receptor, a type of glutamate receptor .
Mode of Action
1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine: interacts with its target, GlyT1, by inhibiting its function . This inhibition results in an increase in the concentration of glycine in the synaptic cleft . The elevated glycine levels enhance the activation of NMDA receptors, which are involved in various neural and cognitive processes .
Biochemical Pathways
The action of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine primarily affects the glycine-GLYT1-NMDA receptor pathway . By inhibiting GlyT1, it increases the availability of glycine, which is a co-agonist of the NMDA receptor . This leads to enhanced activation of the NMDA receptor, affecting downstream neural and cognitive processes .
Pharmacokinetics
The pharmacokinetics of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine are characterized by its potent GlyT1 inhibitory activity and favorable pharmacokinetics profile . It has been shown to elicit an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats, indicating its ability to cross the blood-brain barrier . .
Result of Action
The molecular and cellular effects of 1-methyl-N-(propan-2-yl)-1H-pyrazol-3-amine ’s action are primarily related to its impact on the NMDA receptor function . By increasing glycine availability and enhancing NMDA receptor activation, it can influence various neural and cognitive processes regulated by these receptors .
Propiedades
IUPAC Name |
1-methyl-N-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)8-7-4-5-10(3)9-7/h4-6H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIJMWBPQZOTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



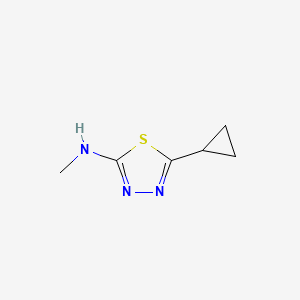

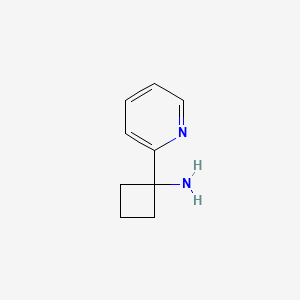
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
![1-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B1427166.png)
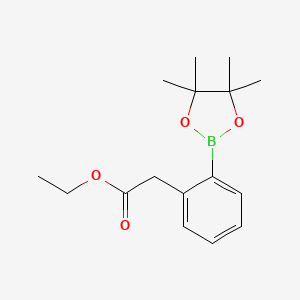

![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
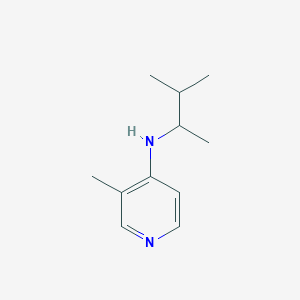
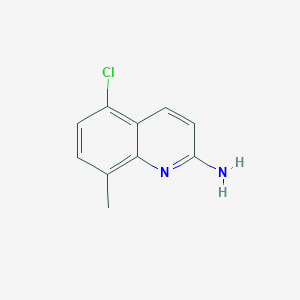
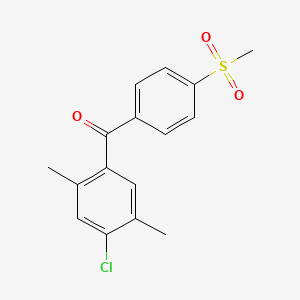
![2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid](/img/structure/B1427179.png)

